1-cyclopentyl-3,5-dinitro-1H-pyrazole
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Overview
Description
1-Cyclopentyl-3,5-dinitro-1H-pyrazole is a heterocyclic compound with the molecular formula C8H10N4O4 and a molecular weight of 226.19 g/mol . This compound is part of the pyrazole family, known for its versatile applications in organic synthesis and medicinal chemistry . The structure of this compound includes a cyclopentyl group attached to a pyrazole ring substituted with two nitro groups at positions 3 and 5 .
Preparation Methods
The synthesis of 1-cyclopentyl-3,5-dinitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Cyclopentyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium on carbon. Major products formed from these reactions include amino derivatives and substituted pyrazoles .
Scientific Research Applications
1-Cyclopentyl-3,5-dinitro-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,5-dinitro-1H-pyrazole involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, generating reactive intermediates that interact with biological molecules. The nitro groups also influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
1-Cyclopentyl-3,5-dinitro-1H-pyrazole can be compared with other nitro-substituted pyrazoles, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties and used in the synthesis of heat-resistant explosives.
3,5-Dinitro-1H-pyrazole: A simpler analog without the cyclopentyl group, used in various synthetic applications.
Properties
IUPAC Name |
1-cyclopentyl-3,5-dinitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c13-11(14)7-5-8(12(15)16)10(9-7)6-3-1-2-4-6/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPSWGSVBBZZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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